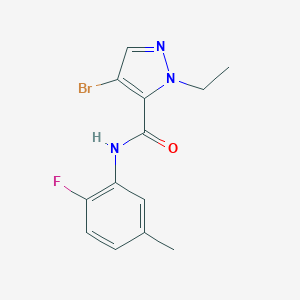
4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of pyrazole derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide 41-8543 acts as a potent and selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). By inhibiting sGC, this compound 41-8543 increases the intracellular levels of cGMP, which in turn leads to the activation of protein kinase G (PKG) and downstream signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
This compound 41-8543 has been shown to have various biochemical and physiological effects in different cell types and tissues. In neurons, this compound 41-8543 increases synaptic plasticity and improves cognitive function by enhancing long-term potentiation (LTP) and reducing long-term depression (LTD). In cardiomyocytes, this compound 41-8543 reduces oxidative stress and inflammation, improves mitochondrial function, and enhances contractility. In cancer cells, this compound 41-8543 induces apoptosis, inhibits proliferation, and reduces angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide 41-8543 has several advantages for laboratory experiments, including its high potency, selectivity, and stability. It is also commercially available and can be easily synthesized in the laboratory. However, this compound 41-8543 has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of 4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide 41-8543. In neurology, further studies are needed to elucidate the molecular mechanisms underlying its cognitive-enhancing effects and to explore its potential therapeutic applications in other neurodegenerative disorders. In cardiology, future studies should focus on optimizing the dosing regimen and exploring its potential use in combination with other cardioprotective agents. In oncology, further studies are needed to determine the optimal dose and treatment duration and to explore the potential use of this compound 41-8543 in combination with other chemotherapeutic agents.
Synthesemethoden
The synthesis of 4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide 41-8543 involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various chromatographic techniques to obtain the final compound in high purity.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide 41-8543 has been extensively studied for its potential therapeutic applications in various fields of medicine including neurology, cardiology, and oncology. In neurology, this compound 41-8543 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiology, this compound 41-8543 has been shown to improve cardiac function and reduce infarct size in animal models of myocardial infarction. In oncology, this compound 41-8543 has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Eigenschaften
Molekularformel |
C13H14BrN3O2 |
|---|---|
Molekulargewicht |
324.17 g/mol |
IUPAC-Name |
4-bromo-2-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O2/c1-3-17-12(9(14)8-15-17)13(18)16-10-6-4-5-7-11(10)19-2/h4-8H,3H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
LESQUXIIVOZNRU-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2OC |
Kanonische SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2OC |
Löslichkeit |
29.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
